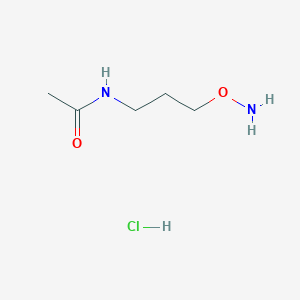

N-(3-(aminooxy)propyl)acetamide hydrochloride

Description

N-(3-(aminooxy)propyl)acetamide hydrochloride is an acetamide derivative characterized by a 3-(aminooxy)propyl side chain attached to the acetamide core. The aminooxy (-ONH₂) group distinguishes it from other propylamine-based acetamides, conferring unique chemical reactivity and solubility properties.

Properties

IUPAC Name |

N-(3-aminooxypropyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-5(8)7-3-2-4-9-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQOWHVVYKCZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-(3-(aminooxy)propyl)acetamide hydrochloride are not extensively documented. the compound is available in bulk quantities for research purposes, indicating that scalable production methods are in place .

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminooxy)propyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms .

Scientific Research Applications

Bioconjugation and Drug Delivery Systems

Overview:

N-(3-(aminooxy)propyl)acetamide hydrochloride is utilized for bioconjugation processes, where it acts as a linker for attaching drugs to biomolecules. The aminooxy group allows for selective reactions with aldehydes and ketones, making it suitable for creating stable conjugates.

Applications:

- Targeted Drug Delivery: By conjugating drugs to antibodies or other targeting moieties, this compound enhances the specificity of drug delivery systems. This is particularly relevant in cancer therapy where targeted delivery can minimize side effects while maximizing therapeutic efficacy.

- Polymer Conjugates: It can be incorporated into polymeric systems to develop smart drug delivery vehicles that respond to specific stimuli (e.g., pH or temperature changes).

Protein Modification

Overview:

The ability of this compound to react with carbonyl-containing residues in proteins enables its use in protein engineering and modification.

Applications:

- Labeling Proteins: The compound can be used to label proteins for tracking and imaging purposes in cellular studies. This is crucial for understanding protein dynamics and interactions within live cells.

- Modification of Enzymes: By modifying enzyme surfaces, researchers can alter enzyme activity or stability, which is beneficial in designing more efficient biocatalysts for industrial applications.

Synthesis of Bioactive Compounds

Overview:

The compound serves as a building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

Applications:

- Heterocyclic Compounds: It can be employed in the synthesis of heterocycles that are often found in biologically active compounds. This includes the development of new drug candidates with improved pharmacological profiles.

- Prodrugs: The aminooxy functionality allows for the design of prodrugs that can be activated within biological systems, enhancing the therapeutic potential of existing drugs.

Research Tools in Chemical Biology

Overview:

this compound is used as a tool in chemical biology to study various biological processes.

Applications:

- Bioorthogonal Chemistry: Its reactivity with carbonyls can be exploited in bioorthogonal labeling strategies, enabling researchers to visualize and track biomolecules in complex biological systems without interfering with native functions.

- Studying Protein Interactions: The compound aids in the investigation of protein-protein interactions by allowing the introduction of reactive groups that can form covalent bonds under physiological conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-(aminooxy)propyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Amino vs. Aminooxy Substitutions

- N-(3-Aminopropyl)acetamide Hydrochloride (CAS 53186-44-0): This analogue replaces the aminooxy group with a primary amine (-NH₂) on the propyl chain. Both compounds share the acetamide backbone but differ in reactivity, making the aminooxy variant more suited for conjugation with carbonyl-containing molecules .

Polyamine Conjugates

- N1-Acetylspermine Trihydrochloride :

A polyamine conjugate with a longer chain (four amine groups) and an acetylated terminal. Its extended structure enhances DNA-binding capacity, contrasting with the shorter, oxygen-containing chain of the target compound. This highlights how chain length and functional groups influence biological targeting and pharmacokinetics .

Pharmacological Agents with Acetamide Cores

- DDU86439 (TRYS Inhibitor): A dimethylamino-propyl acetamide derivative with a fluorophenyl-indazolyl group. It inhibits Trypanosoma brucei growth (EC₅₀ = 6.9 ± 0.2 μM) via TRYS inhibition. Compared to the target compound, DDU86439’s bulky aromatic substituents enhance target specificity, whereas the aminooxy group in N-(3-(aminooxy)propyl)acetamide may favor different interaction mechanisms .

- Roxatidine Acetate Hydrochloride: An H₂ receptor antagonist with a piperidinylmethyl-phenoxy group. Its extended aromatic structure enables histamine receptor binding, unlike the simpler aliphatic chain of the target compound.

Marine-Derived Analogues

- N-(3-(1H-Indol-3-yl)propyl)acetamide :

Isolated from Streptomyces avidinii, this compound features an indole substituent, enabling π-π stacking interactions. While both compounds share the acetamide-propyl backbone, the indole group in the marine-derived variant confers distinct bioactivity, such as nematocidal effects (89.9% mortality) .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Acetamide Derivatives

Table 2. Physicochemical and Pharmacokinetic Properties

| Compound Name | LogP* | Solubility | Key Reactivity |

|---|---|---|---|

| N-(3-(aminooxy)propyl)acetamide HCl | ~0.5 | High (polar groups) | Nucleophilic (aminooxy) |

| N-(3-Aminopropyl)acetamide HCl | ~-1.0 | Moderate | Basic (amine) |

| DDU86439 | ~3.2 | Low (lipophilic) | Aromatic π-stacking |

| Roxatidine Acetate HCl | ~2.8 | Moderate | Stable conformation upon salt formation |

*Predicted using fragment-based methods.

Biological Activity

N-(3-(aminooxy)propyl)acetamide hydrochloride is a compound with notable biological activities, particularly in the context of enzyme inhibition and therapeutic applications. Its structure includes an aminooxy group, which is significant for its reactivity and potential interactions with biological targets.

- IUPAC Name : this compound

- CAS Number : 1134749-42-0

- Molecular Formula : C5H13ClN2O2

- Molecular Weight : 168.62 g/mol

- Purity : 95% .

This compound has been studied for its role as an inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH). This enzyme is crucial in the degradation of prostaglandins, particularly PGE2, which plays a significant role in inflammation and tissue repair processes. By inhibiting 15-PGDH, this compound can potentially elevate PGE2 levels, thereby promoting healing and regeneration in various tissues .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against 15-PGDH. For example, a related compound was shown to have an IC50 of 6 μM against the purified enzyme . The elevation of PGE2 levels in cell cultures has been documented, indicating its potential utility in therapeutic contexts where enhanced tissue repair is desired.

| Compound | IC50 (μM) | Effect on PGE2 Levels |

|---|---|---|

| This compound | 6 | Doubled levels in vitro |

| Control Compound | 0.1 | Significant increase |

In Vivo Studies

Further investigations into the in vivo effects of this compound have highlighted its potential benefits in models of tissue injury and inflammation. For instance, studies involving animal models showed that compounds inhibiting 15-PGDH can lead to improved recovery from conditions like ulcerative colitis and liver resection .

Case Studies

- Ulcerative Colitis Model : In a murine model of ulcerative colitis, treatment with inhibitors of 15-PGDH resulted in reduced inflammation and enhanced healing of intestinal tissues.

- Liver Regeneration : Following partial hepatectomy in rats, administration of this compound led to accelerated liver regeneration compared to controls.

Applications in Drug Development

The unique properties of this compound position it as a candidate for further development as a therapeutic agent targeting inflammatory conditions and promoting tissue repair. Its role as a bifunctional molecule also suggests potential applications in targeted protein degradation therapies through the ubiquitin-proteasome pathway .

Future Research Directions

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce potential side effects. Investigations into its stability, solubility, and bioavailability are critical for advancing this compound into clinical trials.

Q & A

Q. What are the recommended synthetic routes for N-(3-(aminooxy)propyl)acetamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of aminooxypropylamine with acetyl chloride, followed by hydrochlorination. Key steps include:

- Amide bond formation : React 3-aminopropyl hydroxylamine with acetyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen to prevent hydrolysis .

- Hydrochloride salt preparation : Treat the intermediate with HCl gas in ethanol to precipitate the hydrochloride salt.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Use catalytic bases like triethylamine to neutralize HCl byproducts and improve yield .

Q. What analytical methods are critical for characterizing purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to assess purity (>99%) and detect related substances (e.g., unreacted intermediates) .

- NMR spectroscopy : Confirm the presence of the aminooxy group (δ 3.5–4.0 ppm for -NH-O-) and acetamide carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 195.1) .

Q. How should this compound be stored to ensure stability in aqueous solutions?

- Lyophilized form : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the aminooxy group .

- Aqueous solutions : Prepare fresh in pH 4–5 acetate buffer to minimize degradation. Avoid prolonged exposure to light or temperatures >25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Conflicting stability data often arise from differences in experimental design:

- Buffer composition : Phosphate buffers (pH 7.4) may accelerate hydrolysis compared to acetate buffers (pH 5) .

- Temperature control : Studies conducted at 37°C vs. 25°C show varying degradation rates (e.g., 10% degradation at 25°C vs. 30% at 37°C over 24 hours) .

- Methodological approach : Use real-time stability assays (HPLC monitoring) rather than accelerated thermal testing to simulate physiological conditions accurately .

Q. What strategies are effective for designing experiments to study the compound’s reactivity in bioorthogonal chemistry applications?

- Kinetic analysis : Measure reaction rates with aldehydes/ketones using stopped-flow spectroscopy. The aminooxy group reacts rapidly (k ≈ 1–10 M⁻¹s⁻¹) under mild conditions .

- Competitive assays : Introduce competing nucleophiles (e.g., hydroxylamine) to assess selectivity in complex biological matrices .

- In situ monitoring : Employ LC-MS to track conjugate formation in cell lysates, ensuring minimal interference from thiols or amines .

Q. How can researchers address low yields in large-scale synthesis due to side reactions?

- Byproduct identification : Use LC-MS to detect dimerization products (e.g., bis-acetamide derivatives) formed via amine-acetyl chloride coupling .

- Process adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.